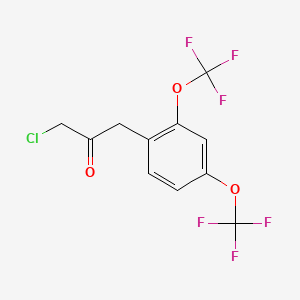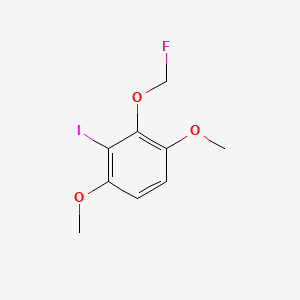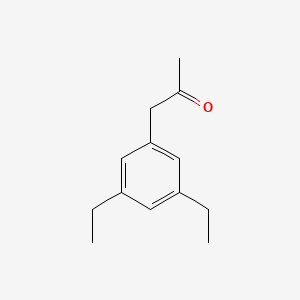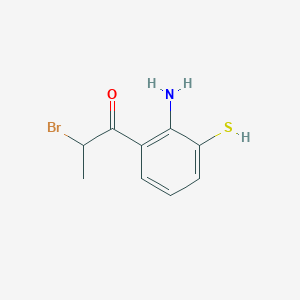
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 2,4-Bis(trifluoromethoxy)phenyl intermediate:
Chloropropanone formation: The chloropropanone moiety is introduced through a reaction involving chlorination of a propanone derivative.
Coupling reaction: The final step involves coupling the 2,4-Bis(trifluoromethoxy)phenyl intermediate with the chloropropanone derivative under specific reaction conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: The chloropropanone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in a diverse array of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-3-chloropropan-2-one: Lacks the trifluoromethoxy groups, resulting in different chemical properties and reactivity.
1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one: Contains trifluoromethyl groups instead of trifluoromethoxy, affecting its lipophilicity and biological activity.
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one: Variation in the position of the chloropropanone moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of trifluoromethoxy groups and chloropropanone moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H7ClF6O3 |
|---|---|
Molekulargewicht |
336.61 g/mol |
IUPAC-Name |
1-[2,4-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O3/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)4-9(6)21-11(16,17)18/h1-2,4H,3,5H2 |
InChI-Schlüssel |
NMDAAAWDSWQVAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-](/img/structure/B14064034.png)
![2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)
![(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)


![cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14064066.png)


